REACTION_CXSMILES
|
[Li]CCCC.[NH:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.N#N.Cl[Si:14]([CH:21]([CH3:23])[CH3:22])([CH:18]([CH3:20])[CH3:19])[CH:15]([CH3:17])[CH3:16]>C1COCC1.O>[CH:15]([Si:14]([CH:21]([CH3:23])[CH3:22])([CH:18]([CH3:20])[CH3:19])[N:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1)([CH3:17])[CH3:16]
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Name
|
|
Quantity
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10.5 g
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Type
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reactant
|
Smiles
|
Cl[Si](C(C)C)(C(C)C)C(C)C
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at this temperature for 10 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled again to −78° C.
|
Type
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STIRRING
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Details
|
with stirring
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Type
|
TEMPERATURE
|
Details
|
Then the mixture was warmed to room temperature
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Type
|
STIRRING
|
Details
|
stirred for additional 30 min.
|
Duration
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30 min
|
Type
|
EXTRACTION
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Details
|
extracted with ether (200 mL)
|
Type
|
WASH
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Details
|
The organic layer was washed with water (2×100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Si](N1C=CC=C1)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 110.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |